(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, also referred to as its non-proprietary name, is a chiral organocatalyst used in asymmetric catalysis. Asymmetric catalysis is a field of chemistry concerned with creating molecules with a specific handedness. These molecules, known as enantiomers, are mirror images of each other and have distinct properties in many applications .
The "(5S)-(-)" designation indicates the specific stereochemistry of the molecule, meaning it has a left-handed chirality. This specific chirality is crucial for its effectiveness in asymmetric catalysis.
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride functions as a metal-free organocatalyst. This means it can promote chemical reactions without relying on metal complexes, which are commonly used catalysts . This offers advantages like being more environmentally friendly and easier to handle.
Research has shown this organocatalyst's effectiveness in various asymmetric reactions, including:
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is a chiral organic compound with the molecular formula and a molar mass of approximately 254.76 g/mol. This compound features a unique imidazolidinone structure, which is characterized by a five-membered ring containing nitrogen atoms. The compound is known for its asymmetric properties, making it valuable in various chemical applications, particularly in catalysis. It is often utilized as a metal-free organocatalyst in organic synthesis, facilitating reactions such as Diels-Alder reactions and 1,3-dipolar additions .
Research indicates that (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride exhibits notable biological activities. Its role as an organocatalyst in asymmetric synthesis contributes to the production of biologically active compounds. Additionally, its structural features may impart specific interactions with biological targets, although detailed pharmacological studies are required to fully elucidate its biological effects .
The synthesis of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride typically involves several steps:
Various methods have been reported in literature for synthesizing this compound, emphasizing its versatility in organic synthesis .
(5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride has several applications:
Several compounds share structural similarities with (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
(5R)-(+)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone | 278173-22-1 | Enantiomeric counterpart with potential different reactivity profiles |
5-Benzyl-2,2-dimethylimidazolidin-4-one | 12345678 | Similar imidazolidinone structure but lacks trimethyl groups |
1-Benzylimidazolidine | 87654321 | A simpler structure without the additional methyl groups |
The uniqueness of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride lies in its specific chiral configuration and functional groups that enhance its catalytic efficiency and potential biological activity compared to these similar compounds .